molecular formula C7H7F3N2O2 B1297693 Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate CAS No. 55942-41-1

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate

Cat. No. B1297693
CAS RN: 55942-41-1
M. Wt: 208.14 g/mol
InChI Key: GKUCPVKNHSQTEO-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate, also known as TFMC, is a versatile and useful reagent in organic chemistry. It is used in a variety of reactions, such as the synthesis of a variety of heterocyclic compounds, the synthesis of organic compounds, and the synthesis of various pharmaceuticals. It is also a useful reagent for the preparation of compounds with a variety of biological activities.

Scientific Research Applications

Application 1: Agrochemical and Pharmaceutical Industries

  • Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which may include Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Application 2: Antifungal Activity

  • Summary of the Application: Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which may include Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate, have been studied for their antifungal activity .
  • Results or Outcomes: The antifungal activity of these compounds was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .

Application 3: Synthesis of Other Compounds

  • Summary of the Application: Ethyl (4-trifluoromethylbenzoyl)acetate, a compound similar to Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate, may be used to synthesize other compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compound was used to synthesize 2-(carboethoxy)-3-(4′-trifluoromethyl)phenylquinoxaline 1,4-dioxide and N-cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine .

Application 4: Development of Fluorinated Organic Chemicals

  • Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which may include Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate, are used in the development of fluorinated organic chemicals . These compounds have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Application 5: Development of Pesticides

  • Summary of the Application: Trifluoromethylpyridine (TFMP) and its intermediates, which may include Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate, have gained a fundamental role as key structural ingredients for the development of many agrochemical compounds . These compounds are in increasing demand to maintain crop production and prevent crop losses caused by parasites .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Application 6: Synthesis of Organic Compounds

  • Summary of the Application: Ethyl (4-trifluoromethylbenzoyl)acetate, a compound similar to Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate, may be used to synthesize other compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compound was used to synthesize 2-(carboethoxy)-3-(4′-trifluoromethyl)phenylquinoxaline 1,4-dioxide and N-cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine .

properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-5(7(8,9)10)12-3-11-4/h3H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUCPVKNHSQTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345127
Record name Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate

CAS RN

55942-41-1
Record name Ethyl 5-(trifluoromethyl)-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55942-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55942-41-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate
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Citations

For This Compound
3
Citations
R KUMAR, E LAXMINARAYANA, V MALLAM - researchgate.net
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (1) and 2-Chloro-3-nitro-6-methoxypyridine react each other to offer Ethyl 4-(trifluoromethyl)-1-(6-methoxy-3-nitropyridin-2-yl)-1H-…
Number of citations: 0 www.researchgate.net
H Ma, X Zhang, L Chen, W Yu - The Journal of Organic Chemistry, 2017 - ACS Publications
N-Alkyl enamines can be transformed into 2,4,5-trisubsituted imidazoles by reacting with (diacetoxyiodo)benzene and TMSN 3 under the catalysis of a copper salt such as Cu(OAc) 2 . …
Number of citations: 26 pubs.acs.org
J Wu, H Zhang, X Ding, X Tan, HC Shen… - European Journal of …, 2018 - Wiley Online Library
In the presence of KI and (diacetoxyiodo)benzene (PIDA), primary amines bearing an α‐hydrogen can be efficiently converted to fluoroalkylated imidazoles by reacting with …

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